molecular formula C11H9F3N2O B1444376 {2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol CAS No. 466664-93-7

{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol

Cat. No. B1444376
M. Wt: 242.2 g/mol
InChI Key: DVEQZFWQWROYLJ-UHFFFAOYSA-N
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Description

“{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol” is a chemical compound with the linear formula C11H9O1N2F3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol” consists of a phenyl ring substituted with a trifluoromethyl group, attached to an imidazole ring with a methanol group .


Physical And Chemical Properties Analysis

“{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol” is a solid substance . More detailed physical and chemical properties were not found in the sources I accessed.

Scientific Research Applications

Methanol as a Hydrogen Source

García et al. (2021) discuss the use of methanol as a liquid hydrogen carrier, highlighting its potential in producing high purity hydrogen. The paper reviews current production pathways of hydrogen from methanol and emphasizes the importance of catalyst development and reactor technology in this process. Copper-based catalysts are noted for their high activity, but they have limitations regarding deactivation and stability. This study provides a comprehensive overview of the advancements and challenges in hydrogen production from methanol, which is relevant for developing sustainable energy solutions (García, Arriola, Chen, & de Luna, 2021).

Methanol in Energy and Fuel Applications

The use of methanol in various energy and fuel applications is widely discussed. For instance, Cybulski (1994) reviews the production and potential uses of methanol, especially as a peaking fuel in coal gasification combined cycle power stations and its role as a clean-burning fuel. The versatility of methanol in combustion applications and its potential as a primary transportation fuel or fuel additive are highlighted, reflecting its importance in the energy sector (Cybulski, 1994).

Methanol in Chemical Marker Applications

Jalbert et al. (2019) discuss the use of methanol as a chemical marker for assessing solid insulation condition in power transformers. This paper provides a comprehensive literature review on the topic, detailing the analytical methods for determining methanol in transformer oil and its relationship with cellulosic insulation degradation. The utility of methanol in monitoring cellulosic insulation degradation showcases its importance in maintaining and assessing the health of power transformers (Jalbert, Rodriguez-Celis, Arroyo-Fernández, Duchesne, & Morin, 2019).

properties

IUPAC Name

[2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)8-3-1-7(2-4-8)10-15-5-9(6-17)16-10/h1-5,17H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEQZFWQWROYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(N2)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HS Sutherland, A Blaser, I Kmentova… - Journal of medicinal …, 2010 - ACS Publications
Recently described biphenyl analogues of the antituberculosis drug PA-824 displayed improved potencies against M. tuberculosis but were poorly soluble. Heterobiaryl analogues of …
Number of citations: 91 pubs.acs.org

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